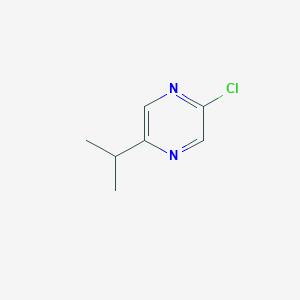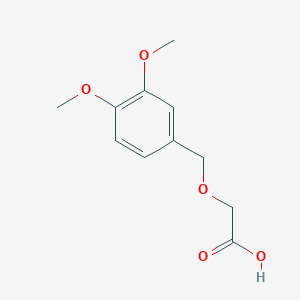
2-((3,4-Dimethoxybenzyl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Dimethoxybenzyl)oxy)acetic acid is an organic compound with the molecular formula C11H14O5 It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, linked to an acetic acid moiety through an ether bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethoxybenzyl)oxy)acetic acid typically involves the reaction of 3,4-dimethoxybenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ether bond between the benzyl alcohol and the chloroacetic acid, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-((3,4-Dimethoxybenzyl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 2-((3,4-Dimethoxybenzyl)oxy)ethanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2-((3,4-Dimethoxybenzyl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-((3,4-Dimethoxybenzyl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Similar structure but lacks the acetic acid moiety.
3,4-Dimethoxybenzoic acid: Similar structure but lacks the benzyl ether linkage.
2-(3,4-Dimethoxyphenyl)acetic acid: Similar structure but differs in the position of the methoxy groups.
Uniqueness
2-((3,4-Dimethoxybenzyl)oxy)acetic acid is unique due to the presence of both the benzyl ether linkage and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.
特性
分子式 |
C11H14O5 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-[(3,4-dimethoxyphenyl)methoxy]acetic acid |
InChI |
InChI=1S/C11H14O5/c1-14-9-4-3-8(5-10(9)15-2)6-16-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) |
InChIキー |
JMVIWVWKEYPMIG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)COCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-[(4,5-dimethylimidazol-1-yl)methyl]phenyl]acetate](/img/structure/B13872879.png)
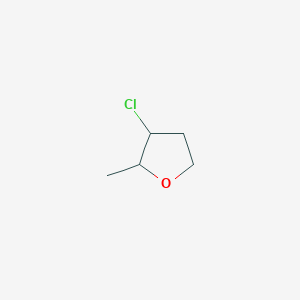
![4-[(4-Methyltriazol-1-yl)methyl]piperidine](/img/structure/B13872893.png)
![4-chloro-2-ethyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13872894.png)
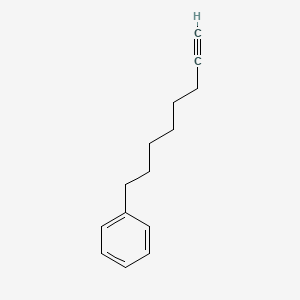
![6-Propylspiro[3.3]heptan-2-one](/img/structure/B13872905.png)
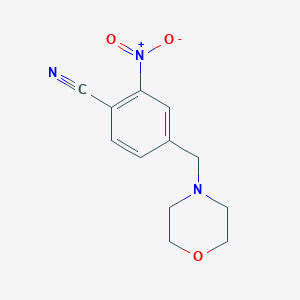

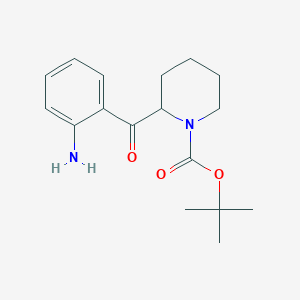

![[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester](/img/structure/B13872943.png)

